

Investigating the pharmacology of VPC-13566

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Compound of Interest		
Compound Name:	VPC-13566	
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An In-Depth Technical Guide to the Pharmacology of VPC-13566

Introduction

VPC-13566 is a novel small-molecule inhibitor of the Androgen Receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike conventional anti-androgens that target the androgen binding site, **VPC-13566** was developed to bind to an alternative pocket known as the Binding Function 3 (BF3) site.[1][3] This distinct mechanism of action allows it to overcome resistance mechanisms that affect traditional therapies, including those seen in castration-resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive overview of the pharmacology of **VPC-13566**, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Mechanism of Action

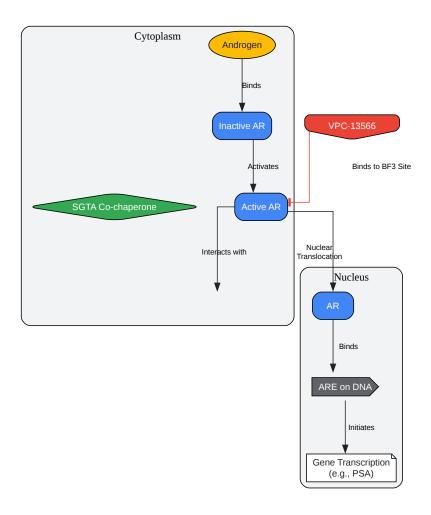
VPC-13566 exerts its inhibitory effects by specifically targeting the BF3 pocket on the AR's ligand-binding domain.[1][4] This interaction allosterically disrupts the normal function of the AR signaling pathway. The key steps in its mechanism are:

Co-chaperone Interaction Inhibition: The BF3 site is crucial for the recruitment of co-chaperone proteins, such as small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) in the cytoplasm and BAG family molecular chaperone regulator 1-long (BAG1L) in the nucleus.[1][5] VPC-13566 binding to the BF3 pocket physically blocks the binding of these essential co-chaperones.[1][6]



- Inhibition of Nuclear Translocation: The interaction with cytoplasmic co-chaperones is a
 prerequisite for the AR to translocate from the cytoplasm into the nucleus upon androgen
 binding. By preventing this interaction, VPC-13566 effectively blocks the nuclear
 translocation of the AR.[1][4]
- Suppression of Transcriptional Activity: With the AR unable to move into the nucleus and interact with nuclear co-chaperones, it cannot bind to androgen response elements (AREs) on DNA. This leads to the potent suppression of AR-regulated gene transcription, including the gene for Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer.[1][3]

This mechanism is effective even against AR variants that have mutations in the androgen-binding site, which often confer resistance to drugs like enzalutamide.[2]



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Caption: Mechanism of Action of VPC-13566.



Pharmacological Data In Vitro Pharmacology

VPC-13566 has demonstrated potent activity in various prostate cancer cell lines, including those resistant to standard therapies. Its efficacy was measured by its ability to inhibit AR transcriptional activity, reduce PSA expression, and decrease cell viability.

Parameter	Cell Line	VPC-13566 IC ₅₀ (μΜ)	Enzalutamide IC50 (μΜ)	Reference
AR Transcriptional Activity	LNCaP	0.05	0.19	[1]
PSA Expression	LNCaP	0.08	-	[1]
MR49F (Enzalutamide- Resistant)	0.35	Ineffective	[1]	
Cell Viability (MTS Assay)	LNCaP	0.15	-	[1]
MR49F (Enzalutamide- Resistant)	0.07	-	[1]	
PC3 (AR- Independent)	No Effect	-	[1]	

Activity Against AR Mutants

A key advantage of **VPC-13566** is its ability to inhibit a wide range of AR mutants that confer resistance to other anti-androgens. Since these mutations are typically located in the androgen-binding site, they do not affect the binding of **VPC-13566** to the spatially distinct BF3 pocket.[2]



AR Mutant	VPC-13566 IC50 (μΜ)	Notes	Reference
Wild-Type	0.30	-	[2]
W742C	0.12	Bicalutamide resistant	[2]
F877L	1.1	Enzalutamide resistant	[2]
T878A	0.21	Activated by other steroids	[2]
H875Y/T878A	0.22	Enzalutamide resistant	[2]
M896V	0.30	-	[2]

Note: This table presents a selection of the 24 AR mutants effectively suppressed by **VPC-13566**, with IC₅₀ values ranging from 0.12 to 13.4 μ M.[2]

In Vivo Pharmacology

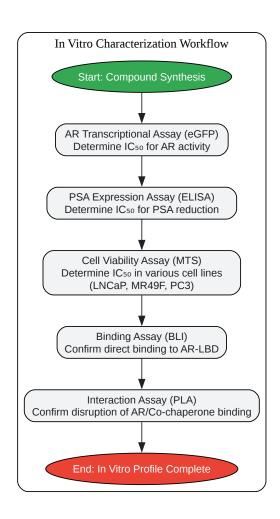
The in vivo efficacy of **VPC-13566** was assessed in a castration-resistant LNCaP xenograft mouse model. The compound demonstrated significant inhibition of both tumor growth and serum PSA levels.[1][4]

Treatment Group	Dosage	Change in Tumor Volume	Change in Serum PSA Level	Reference
Vehicle	-	Increase	Increase	[1]
VPC-13566	100 mg/kg BID (IP)	Significant Inhibition	Significant Inhibition	[1]
Enzalutamide	10 mg/kg	Significant Inhibition	Significant Inhibition	[1]



Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize **VPC-13566**.



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Caption: General workflow for the in vitro evaluation of **VPC-13566**.

AR Transcriptional Activity Assay

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

- Cell Line: LNCaP cells stably expressing an enhanced green fluorescent protein (eGFP)
 reporter under the control of an androgen-responsive promoter.
- Protocol:



- Seed cells in 96-well plates and allow them to attach overnight.
- Treat cells with varying concentrations of VPC-13566 or control compounds (e.g., enzalutamide) in the presence of an androgen agonist (e.g., R1881).
- Incubate for 24-48 hours.
- Measure eGFP fluorescence using a plate reader.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal AR transcriptional activity.[1]

Cell Viability (MTS) Assay

This assay measures the effect of the compound on cell proliferation and viability.

- Cell Lines: LNCaP, MR49F (enzalutamide-resistant), and PC3 (AR-negative).[1]
- Protocol:
 - Seed cells in 96-well plates.
 - After 24 hours, treat the cells with a dose range of VPC-13566 for 4 days.
 - Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours.
 - Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
 - Plot cell viability against compound concentration to determine the IC50 value.[7]

Direct Binding Assay (Biolayer Interferometry - BLI)

BLI is used to measure the direct binding of a small molecule to a protein in real-time.

 Materials: Purified AR ligand-binding domain (LBD) protein, biotinylated and immobilized on streptavidin biosensors.



· Protocol:

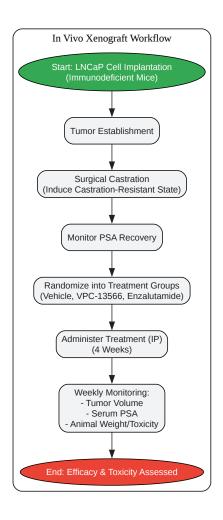
- Establish a baseline reading for the sensor in buffer.
- Dip the sensor into solutions containing various concentrations of VPC-13566 (e.g., 5–50 µmol/L) to measure the association phase.[8]
- Transfer the sensor back to a buffer-only solution to measure the dissociation phase.
- Analyze the resulting binding curves to confirm a dose-dependent interaction.[4]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of the compound in a living organism.

- Model: Male immunodeficient mice with subcutaneously implanted LNCaP cells.
- Protocol:
 - Castrate the mice once tumors are established to create a castration-resistant prostate cancer model.
 - When PSA levels recover, randomize mice into treatment groups (e.g., vehicle, VPC-13566, enzalutamide).
 - Administer treatment via intraperitoneal (IP) injection. For VPC-13566, a dose of 100 mg/kg was given twice daily.[1]
 - Monitor tumor volume using caliper measurements and serum PSA levels via blood sampling weekly for the duration of the study (e.g., 4 weeks).[1]
 - Monitor mice for any signs of toxicity.[1]





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Caption: Workflow for the in vivo evaluation of **VPC-13566**.

Conclusion

VPC-13566 is a potent and specific inhibitor of the Androgen Receptor with a novel mechanism of action. By targeting the BF3 pocket, it disrupts AR co-chaperone interactions and nuclear translocation, leading to the suppression of AR signaling.[1] Its ability to inhibit the growth of enzalutamide-resistant prostate cancer cells and a wide array of AR mutants highlights its potential as a next-generation therapeutic for advanced and resistant prostate cancer.[1][2] While in vivo studies have shown promising efficacy, further optimization of its pharmacokinetic properties may be required for clinical advancement.[5]



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